molecular formula C51H82N8O17 B054558 Antibiotic L 671329 CAS No. 120300-08-5

Antibiotic L 671329

Cat. No. B054558
M. Wt: 1079.2 g/mol
InChI Key: DFQUSLQYURJBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic L 671329 is a novel antibiotic compound that has gained significant attention in recent years due to its potential therapeutic applications. This antibiotic was first discovered in the early 1990s and has since been the subject of extensive research. In

Scientific Research Applications

Antibiotic L 671329 has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of antibacterial agents. Antibiotic L 671329 has been shown to be effective against a variety of bacterial strains, including those that are resistant to other antibiotics. This makes it a valuable tool for researchers studying the mechanisms of bacterial resistance and developing new treatments for bacterial infections.

Mechanism Of Action

Antibiotic L 671329 works by inhibiting the activity of bacterial enzymes that are essential for the growth and reproduction of bacterial cells. Specifically, it targets the enzyme DNA gyrase, which is responsible for unwinding and rewinding the DNA molecule during replication. By inhibiting this enzyme, Antibiotic L 671329 prevents the bacteria from replicating and eventually leads to cell death.

Biochemical And Physiological Effects

Antibiotic L 671329 has been shown to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the bacterial cell membrane, inhibit protein synthesis, and interfere with DNA replication. Additionally, it has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

One of the major advantages of Antibiotic L 671329 for lab experiments is its broad-spectrum activity against a wide range of bacterial strains. This makes it a valuable tool for researchers studying bacterial infections and developing new treatments. However, there are some limitations to its use in lab experiments. Antibiotic L 671329 is a complex organic compound that is difficult and expensive to synthesize. Additionally, it has been shown to have cytotoxic effects on mammalian cells, which can limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on Antibiotic L 671329. One area of research is in the development of new antibiotics based on the structure of Antibiotic L 671329. Researchers are also exploring the potential use of Antibiotic L 671329 as a therapeutic agent for bacterial infections. Additionally, there is ongoing research into the mechanism of action of Antibiotic L 671329 and its potential interactions with other drugs. Overall, the potential applications of Antibiotic L 671329 in scientific research and medicine are vast and exciting.

Synthesis Methods

Antibiotic L 671329 is a complex organic compound that is synthesized through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is both time-consuming and expensive.

properties

CAS RN

120300-08-5

Product Name

Antibiotic L 671329

Molecular Formula

C51H82N8O17

Molecular Weight

1079.2 g/mol

IUPAC Name

N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide

InChI

InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74)

InChI Key

DFQUSLQYURJBIT-UHFFFAOYSA-N

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O

synonyms

L 671,329
L 671329
L-671329
L671329
pneumocandin A(0)
pneumocandin A0

Origin of Product

United States

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